molecular formula C17H20BrNO2 B385200 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005241-17-7

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385200
CAS No.: 1005241-17-7
M. Wt: 350.2g/mol
InChI Key: JLKGVIGPYYRFHH-UHFFFAOYSA-N
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Description

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with the molecular formula C17H20BrNO2. This compound is characterized by its bicyclic structure, which includes a bromine atom, a phenyl group, and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by the introduction of the phenyl and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions modify the existing functional groups.

Scientific Research Applications

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic applications and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,7,7-trimethyl-3-oxo-N-methylbicyclo[2.2.1]heptane-1-carboxamide
  • 2-chloro-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
  • 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

What sets 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[221]heptane-1-carboxamide apart from similar compounds is its specific combination of functional groups and the resulting chemical properties

This detailed overview provides a comprehensive understanding of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[221]heptane-1-carboxamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-15(2)16(3)9-10-17(15,12(18)13(16)20)14(21)19-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGVIGPYYRFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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